molecular formula C6H4F3NS B038977 6-(Trifluoromethyl)pyridine-2-thiol CAS No. 121307-80-0

6-(Trifluoromethyl)pyridine-2-thiol

Cat. No. B038977
CAS RN: 121307-80-0
M. Wt: 179.17 g/mol
InChI Key: VIBIZDLLHPQBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)pyridine-2-thiol is a chemical compound with the molecular formula C6H4F3NS . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The trifluoromethyl group (CF3) and thiol group (SH) attached to the pyridine ring make it a valuable compound in various chemical reactions .


Synthesis Analysis

The synthesis of 6-(Trifluoromethyl)pyridine-2-thiol and its derivatives often involves the use of trifluoromethylpyridine (TFMP) as a key structural motif . The synthesis process can involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 6-(Trifluoromethyl)pyridine-2-thiol consists of a pyridine ring with a trifluoromethyl group (CF3) and a thiol group (SH) attached to it . The average mass of this compound is 179.163 Da .


Chemical Reactions Analysis

6-(Trifluoromethyl)pyridine-2-thiol can participate in various chemical reactions due to the presence of the trifluoromethyl and thiol groups . For instance, it can be used to synthesize 5-trifluoromethylpyridine-2-sulfonyl chloride by reacting with chlorine gas in HCl solution .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(Trifluoromethyl)pyridine-2-thiol are influenced by the presence of the trifluoromethyl and thiol groups . These groups contribute to the compound’s unique physicochemical properties, making it a valuable compound in various chemical reactions .

Scientific Research Applications

Agrochemicals

Trifluoromethylpyridine (TFMP) derivatives, including 6-(Trifluoromethyl)pyridine-2-thiol, are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceuticals

Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Products

In addition to human pharmaceuticals, TFMP derivatives are also used in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval .

Synthesis of Flazasulfuron-d6

3-(Trifluoromethyl)pyridine-2-thiol, a derivative of 6-(Trifluoromethyl)pyridine-2-thiol, is used as a reagent in the synthesis of Flazasulfuron-d6 . Flazasulfuron is a trifluoro-pyridine derivative that acts as a pesticide .

Superior Pest Control Properties

The presence of fluorine and pyridine structure in TFMP derivatives, including 6-(Trifluoromethyl)pyridine-2-thiol, results in superior pest control properties when compared to traditional phenyl-containing insecticides .

Raw Material in Organic Synthesis

6-(Trifluoromethyl)pyridine-2-thiol is an important raw material and intermediate used in organic synthesis . It is used in various fields including agrochemical, pharmaceutical, and dyestuff field .

These are just a few of the many applications of 6-(Trifluoromethyl)pyridine-2-thiol and its derivatives. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the wide range of applications of these compounds . It is expected that many novel applications of TFMP will be discovered in the future .

Safety and Hazards

6-(Trifluoromethyl)pyridine-2-thiol is considered hazardous. It is toxic if swallowed and causes serious eye irritation . Proper safety measures should be taken when handling this compound, including wearing protective gloves, eye protection, and face protection .

Future Directions

The unique properties of 6-(Trifluoromethyl)pyridine-2-thiol make it a valuable compound in various fields, including the agrochemical and pharmaceutical industries . It is expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

6-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NS/c7-6(8,9)4-2-1-3-5(11)10-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBIZDLLHPQBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650489
Record name 6-(Trifluoromethyl)pyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)pyridine-2-thiol

CAS RN

121307-80-0
Record name 6-(Trifluoromethyl)-2(1H)-pyridinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121307-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethyl)pyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Sulphanyl-6-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Trifluoromethyl)pyridine-2-thiol
Reactant of Route 2
Reactant of Route 2
6-(Trifluoromethyl)pyridine-2-thiol
Reactant of Route 3
6-(Trifluoromethyl)pyridine-2-thiol
Reactant of Route 4
6-(Trifluoromethyl)pyridine-2-thiol
Reactant of Route 5
6-(Trifluoromethyl)pyridine-2-thiol
Reactant of Route 6
6-(Trifluoromethyl)pyridine-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.